1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione

Catalog No.
S548904
CAS No.
142878-12-4
M.F
C29H42N2O3
M. Wt
466.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7...

CAS Number

142878-12-4

Product Name

1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione

IUPAC Name

1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione

Molecular Formula

C29H42N2O3

Molecular Weight

466.7 g/mol

InChI

InChI=1S/C29H42N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,19,23-26,30H,3-7,9,11-18H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1

InChI Key

CJHWFIUASFBCKN-ZRJUGLEFSA-N

SMILES

CC12CCC3C(C1CCC2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC

Solubility

Soluble in DMSO, not in water

Synonyms

1-(6-((17beta-3-methoxyestra-1,3,5(10)-triene-17-yl)amino)hexyl)-2,5-pyrrolidinedione, U 73343, U-73343

Canonical SMILES

CC12CCC3C(C1CCC2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC

Description

The exact mass of the compound u-73343 is 466.31954 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • U-73343 is a cell-permeable analog of U-73122, another research compound [].
  • It has very weak inhibitory effects on phospholipase C (PLC), an enzyme involved in cellular signaling [, ].
  • Due to its minimal biological activity, U-73343 serves as a negative control in experiments studying U-73122 and PLC function [, ].

Molecular Structure Analysis

  • The chemical formula for U-73343 is C29H42N2O3 [].
  • Its exact structure is not publicly available but likely differs slightly from U-73122, affecting its interaction with PLC [].

Chemical Reactions Analysis

  • The specific synthesis of U-73343 is not readily available in scientific literature.
  • As a research tool, commercially available U-73343 is likely synthesized by specialized companies.
  • Due to its stability, decomposition reactions are not a major focus in research using U-73343.

Physical And Chemical Properties Analysis

  • Information on specific physical and chemical properties like melting point, boiling point, and solubility is limited.
  • U-73343 is likely soluble in organic solvents like DMSO based on supplier information [].
  • The primary function of U-73343 is as a negative control. U-73122, the compound it mimics, inhibits PLC by interfering with its interaction with cell membranes [].
  • Because U-73343 lacks this key feature, it doesn't affect PLC activity, allowing researchers to distinguish between specific effects of U-73122 and general effects unrelated to PLC inhibition [].
  • No specific data on U-73343 toxicity is available.
  • As a research compound, it should be handled with care following general laboratory safety guidelines for unknown substances [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

466.31954321 g/mol

Monoisotopic Mass

466.31954321 g/mol

Heavy Atom Count

34

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S2C4J8704C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

142878-12-4

Wikipedia

U-73343

Dates

Modify: 2023-08-15

Inhibition of 5-lipoxygenase by U73122 is due to covalent binding to cysteine 416

Michael Hörnig, Stavroula Markoutsa, Ann-Kathrin Häfner, Sven George, Joanna M Wisniewska, Carmen B Rödl, Bettina Hofmann, Thorsten Maier, Michael Karas, Oliver Werz, Dieter Steinhilber
PMID: 22137889   DOI: 10.1016/j.bbalip.2011.11.001

Abstract

U73122 which was originally identified as a phospholipase C inhibitor represents a potent direct inhibitor of purified 5-lipoxygenase (5-LO) with an IC50 value of 30 nM. 5-LO catalyzes the conversion of arachidonic acid (AA) into leukotrienes which represent mediators involved in inflammatory and allergic reactions and in host defense reactions against microorganisms. Since the efficient inhibition of the human 5-LO enzyme depended on the thiol reactivity of the maleinimide group of U73122, we used this property to identify cysteine residues in the 5-LO protein that are important for 5-LO inhibition by U73122. We found by MALDI-MS that U73122 covalently binds to cysteine residues 99, 159, 248, 264, 416 and 449. Mutation of Cys416 to serine strongly reduces inhibition of 5-LO by U73122 and the additional mutation of three cysteines close to Cys416 further impairs 5-LO inhibition by the compound. Wash out experiments with U73122 and 5-LO indicated an irreversible binding of U73122. Together, our data suggest that the area around Cys416 which is close to the proposed AA entry channel to the active site is an interesting target for the development of new 5-LO inhibitors.


Regulation of hippocampal long-term potentiation and long-term depression by diacylglycerol kinase ζ

Jinsoo Seo, Karam Kim, Seil Jang, Seungnam Han, Se-Young Choi, Eunjoon Kim
PMID: 21069783   DOI: 10.1002/hipo.20889

Abstract

Diacylglycerol (DAG) is an important signaling molecule at neuronal synapses. Generation of synaptic DAG is triggered by the activation of diverse surface receptors including N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors. The action of DAG is terminated by enzymatic conversion of DAG to phosphatidic acid (PA) by DAG kinases (DGKs). DGKζ, one of many mammalian DGKs, is localized to synapses through direct interaction with the postsynaptic scaffolding protein PSD-95, and regulates dendritic spine maintenance by promoting DAG-to-PA conversion. However, a role for DGKζ in the regulation of synaptic plasticity has not been explored. We report here that Schaffer collateral-CA1 pyramidal synapses in the hippocampus of DGKζ-knockout (DGKζ(-/-) ) mice show enhanced long-term potentiation (LTP) and attenuated long-term depression (LTD). The attenuated LTD at DGKζ(-/-) synapses involves both NMDA receptors and metabotropic glutamate receptors. These changes in LTP and LTD were reversed by phospholipase C inhibition, which blocks DAG production. Similar reversals in both LTP and LTD were also induced by inhibition of protein kinase C, which acts downstream of DAG. These results suggest that DGKζ regulates hippocampal LTP and LTD by promoting DAG-to-PA conversion, and establish that phospholipase C and protein kinase C lie upstream and downstream, respectively, of DGKζ-dependent regulation of hippocampal LTP and LTD.


Pharmacological Characterization of 5-HT1A Autoreceptor-Coupled GIRK Channels in Rat Dorsal Raphe 5-HT Neurons

Alberto Montalbano, Renato Corradetti, Boris Mlinar
PMID: 26460748   DOI: 10.1371/journal.pone.0140369

Abstract

G protein-activated inwardly rectifying potassium (GIRK) channels in 5-HT neurons are assumed to be principal effectors of 5-hydroxytryptamine 1A (5-HT1A) autoreceptors, but their pharmacology, subunit composition and the role in regulation of 5-HT neuron activity have not been fully elucidated. We sought for a pharmacological tool for assessing the functional role of GIRK channels in 5-HT neurons by characterizing the effects of drugs known to block GIRK channels in the submicromolar range of concentrations. Whole-cell voltage-clamp recording in brainstem slices were used to determine concentration-response relationships for the selected GIRK channel blockers on 5-HT1A autoreceptor-activated inwardly rectifying K+ conductance in rat dorsal raphe 5-HT neurons. 5-HT1A autoreceptor-activated GIRK conductance was completely blocked by the nonselective inwardly rectifying potassium channels blocker Ba2+ (EC50 = 9.4 μM, full block with 100 μM) and by SCH23390 (EC50 = 1.95 μM, full block with 30 μM). GIRK-specific blocker tertiapin-Q blocked 5-HT1A autoreceptor-activated GIRK conductance with high potency (EC50 = 33.6 nM), but incompletely, i.e. ~16% of total conductance resulted to be tertiapin-Q-resistant. U73343 and SCH28080, reported to block GIRK channels with submicromolar EC50s, were essentially ineffective in 5-HT neurons. Our data show that inwardly rectifying K+ channels coupled to 5-HT1A autoreceptors display pharmacological properties generally expected for neuronal GIRK channels, but different from GIRK1-GIRK2 heteromers, the predominant form of brain GIRK channels. Distinct pharmacological properties of GIRK channels in 5-HT neurons should be explored for the development of new therapeutic agents for mood disorders.


The opening of maitotoxin-sensitive calcium channels induces the acrosome reaction in human spermatozoa: differences from the zona pellucida

Julio C Chávez, Gerardo A de Blas, José L de la Vega-Beltrán, Takuya Nishigaki, Mayel Chirinos, María Elena González-González, Fernando Larrea, Alejandra Solís, Alberto Darszon, Claudia L Treviño
PMID: 20835262   DOI: 10.1038/aja.2010.80

Abstract

The acrosome reaction (AR), an absolute requirement for spermatozoa and egg fusion, requires the influx of Ca²(+) into the spermatozoa through voltage-dependent Ca²(+) channels and store-operated channels. Maitotoxin (MTx), a Ca²(+)-mobilizing agent, has been shown to be a potent inducer of the mouse sperm AR, with a pharmacology similar to that of the zona pellucida (ZP), possibly suggesting a common pathway for both inducers. Using recombinant human ZP3 (rhZP3), mouse ZP and two MTx channel blockers (U73122 and U73343), we investigated and compared the MTx- and ZP-induced ARs in human and mouse spermatozoa. Herein, we report that MTx induced AR and elevated intracellular Ca²(+) ([Ca²(+)](i)) in human spermatozoa, both of which were blocked by U73122 and U73343. These two compounds also inhibited the MTx-induced AR in mouse spermatozoa. In disagreement with our previous proposal, the AR triggered by rhZP3 or mouse ZP was not blocked by U73343, indicating that in human and mouse spermatozoa, the AR induction by the physiological ligands or by MTx occurred through distinct pathways. U73122, but not U73343 (inactive analogue), can block phospholipase C (PLC). Another PLC inhibitor, edelfosine, also blocked the rhZP3- and ZP-induced ARs. These findings confirmed the participation of a PLC-dependent signalling pathway in human and mouse zona protein-induced AR. Notably, edelfosine also inhibited the MTx-induced mouse sperm AR but not that of the human, suggesting that toxin-induced AR is PLC-dependent in mice and PLC-independent in humans.


Contribution of the inositol 1,4,5-trisphosphate transduction cascade to the detection of "bitter" compounds in blowflies

Qin Ouyang, Hiroyasu Sato, Yoshihiro Murata, Atsushi Nakamura, Mamiko Ozaki, Tadashi Nakamura
PMID: 19275942   DOI: 10.1016/j.cbpa.2009.03.004

Abstract

Bitter taste detection is very important for many species including flies, because it prevents the ingestion of toxic food. Although it has been known that flies have specific bitter-sensitive taste cells in their contact chemosensilla, the mechanism by which those cells transduce the chemical signal into electrical activity has remained elusive. In this study, we first confirmed that type D4 and D5 tarsal chemosensilla of the blowfly Phormia regina responded well to bitter substances. Then, recording impulses from type D4 chemosensilla, we examined the possibility that a G-protein-coupled inositol 1,4,5-trisphosphate (IP(3))-dependent transduction cascade is of importance in the bitter-sensitive taste cells. We found that the response to bitter substances was depressed by specific inhibitors of G-protein, phospholipase C, or IP(3) receptor in the tarsal taste receptor cells. These results suggest that G-proteins mediate the IP(3) pathway in the transduction cascade in bitter-sensitive receptor cells.


UVA-induced calcium oscillations in rat mast cells

Yan Dong Zhou, Xiao Feng Fang, Zong Jie Cui
PMID: 18602157   DOI: 10.1016/j.ceca.2008.05.003

Abstract

UVA is a major bio-active component in solar irradiation, and is shown to have immunomodulatory and anti-inflammatory effects. The detailed molecular mechanism of UVA action in regard to calcium signaling in mast cells, however, is not fully understood. In this study, it was found that UVA induced ROS formation and cytosolic calcium oscillations in individual rat mast cells. Exogenously added H2O2 and hypoxanthine/xanthine oxidase (HX/XOD) mimicked UVA effects on cytosolic calcium increases. Regular calcium oscillation induced by UVA irradiation was inhibited completely by the phosphatidylinositol-specific phospholipase C inhibitor U73122, but U73343 was without effect. Tetrandrine, a calcium entry blocker, or calcium-free buffer abolished UVA-induced calcium oscillations. L-type calcium channel blocker nifedipine and stores-operated calcium channel blocker SK&F96365 had no such inhibitory effect. ROS induction by UVA was abolished after pre-incubation with anti-oxidant NAC or with NAD(P)H oxidase inhibitor DPI; such treatment also made UVA-induced calcium oscillation to disappear. UVA irradiation did not increase mast cell diameter, but it made mast cell structure more granular. Spectral confocal imaging revealed that the emission spectrum of the endogenous fluorophore in single mast cell contained a sizable peak which corresponded to that of NAD(P)H. Taken together, these data suggest that UVA in rat mast cells could activate NAD(P)H oxidase, to produce ROS, which in turn activates phospholipase C signaling, to trigger regular cytosolic calcium oscillation.


Activation of P2X7 receptors induces CCL3 production in microglial cells through transcription factor NFAT

Ayako Kataoka, Hidetoshi Tozaki-Saitoh, Yui Koga, Makoto Tsuda, Kazuhide Inoue
PMID: 19014371   DOI: 10.1111/j.1471-4159.2008.05744.x

Abstract

Microglia are implicated as a source of diverse proinflammatory factors in the CNS. Extracellular nucleotides are well known to be potent activators of glial cells and trigger the release of cytokines from microglia through purinergic receptors. However, little is known about the role of purinoceptors in microglial chemokine release. In this study, we found that high concentrations of ATP evoked release of CC-chemokine ligand 3 (CCL3)/macrophage inflammatory protein-1alpha from MG-5 cells, a mouse microglial cell line, and rapid up-regulation of CCL3 mRNA was elicited within 30 min of ATP stimulation. The release of CCL3 was also stimulated by 2'- and 3'-O-(4-benzoylbenzoyl) ATP, an agonist of P2X(7) receptors. Brilliant Blue G, an antagonist of P2X(7) receptors, strongly inhibited this ATP-induced CCL3 release. Similar pharmacological profile was observed in primary microglia. In MG-5 cells, ATP caused de-phosphorylation and nuclear translocation of the transcription factor nuclear factor of activated T cells (NFAT). ATP-induced NFAT de-phosphorylation was also dependent on P2X(7) receptor activation. Furthermore, ATP-induced CCL3 release and production were prevented by a selective inhibitor of NFAT. Taken together, the results of this study demonstrate an involvement of NFAT in the mechanism underlying P2X(7) receptor-mediated CCL3 release.


Muscarinic M(1) modulation of N and L types of calcium channels is mediated by protein kinase C in neostriatal neurons

A Perez-Burgos, T Perez-Rosello, H Salgado, E Flores-Barrera, G A Prieto, A Figueroa, E Galarraga, J Bargas
PMID: 18644425   DOI: 10.1016/j.neuroscience.2008.06.047

Abstract

In some neurons, muscarinic M(1)-class receptors control L-type (Ca(V)1) Ca(2+)-channels via protein kinase C (PKC) or calcineurin (phosphatase 2B; PP-2B) signaling pathways. Both PKC and PP-2B pathways start with phospholipase C (PLC) activation. In contrast, P/Q- and N-type (Ca(V)2.1, 2.2, respectively) Ca(2+)-channels are controlled by M(2)-class receptors via G proteins that may act, directly, to modulate these channels. The hypothesis of this work is that this description is not enough to explain muscarinic modulation of Ca(2+) channels in rat neostriatal projection neurons. Thus, we took advantage of the specific muscarinic toxin 3 (MT-3) to block M(4)-type receptors in neostriatal neurons, and leave in isolation the M(1)-type receptors to study them separately. We then asked what Ca(2+) channels are modulated by M(1)-type receptors only. We found that M(1)-receptors do modulate L, N and P/Q-types Ca(2+) channels. This modulation is blocked by the M(1)-class receptor antagonist (muscarinic toxin 7, MT-7) and is voltage-independent. Thereafter, we asked what signaling pathways, activated by M(1)-receptors would control these channels. We found that inactivation of PLC abolishes the modulation of all three channel types. PKC activators (phorbol esters) mimic muscarinic actions, whereas reduction of intracellular calcium virtually abolishes all modulation. As expected, PKC inhibitors prevented the muscarinic reduction of the afterhyperpolarizing potential (AHP), an event known to be dependent on Ca(2+) entry via N- and P/Q-type Ca(2+) channels. However, PKC inhibitors (bisindolylmaleimide I and PKC-1936) only block modulation of currents through N and L types Ca(2+) channels; while the modulation of P/Q-type Ca(2+) channels remains unaffected. These results show that different branches of the same signaling cascade can be used to modulate different Ca(2+) channels. Finally, we found no evidence of calcineurin modulating these Ca(2+) channels during M(1)-receptor activation, although, in the same cells, we demonstrate functional PP-2B by activating dopaminergic D(2)-receptor modulation.


Characterization of phospholipases C beta and gamma and their possible roles in Chaetopterus egg activation

Xunqin Yin, William R Eckberg
PMID: 18951372   DOI: 10.1002/mrd.20961

Abstract

Intracellular calcium release from the endoplasmic reticulum is a hallmark at egg activation of both vertebrates and invertebrates. This fertilization-associated calcium release results from generation of the second messenger inositol 1,4,5-trisphosphate (IP(3)) by one or more phospholipases C (PLC). We characterized Chaetopterus PLCbeta and gamma by reverse transcription/degenerate oligonucleotide primed PCR and rapid amplification of cDNA end PCR. Phylogenetic analyses suggested that the deduced PLCbeta protein shared the greatest homology with mammalian PLCbeta4; the deduced PLCgamma protein shared the greatest homology with starfish PLCgamma and diverged from mammalian PLCgamma before mammalian the PLCgamma1 and gamma2 isoforms diverged. Western blot analyses with specific anti-PLCbeta and gamma antibodies, respectively, revealed that 135 and 150 kDa proteins were expressed in eggs. The general PLC antagonist U-73122 blocked fertilization-induced egg activation; however, the inactive analog, U-73343, had no effect on egg activation. We further tested whether egg activation was G protein-PLCbeta and/or protein tyrosine kinase-PLCgamma dependent. Cholera and pertussis toxins, well-known effectors of G proteins, had no effect on egg activation; while two antagonists of PTK, genistein and tyrphostin B42, inhibited both fertilization-induced and artificial egg activation. Taken together, our studies suggested that PLC activity from eggs contributes to Chaetopterus egg activation and PLCgamma might play an important role during this biological process.


Detachment of surface membrane invagination systems by cationic amphiphilic drugs

Sangar Osman, Kirk A Taylor, Natalie Allcock, Richard D Rainbow, Martyn P Mahaut-Smith
PMID: 26725955   DOI: 10.1038/srep18536

Abstract

Several cell types develop extensive plasma membrane invaginations to serve a specific physiological function. For example, the megakaryocyte demarcation membrane system (DMS) provides a membrane reserve for platelet production and muscle transverse (T) tubules facilitate excitation:contraction coupling. Using impermeant fluorescent indicators, capacitance measurements and electron microscopy, we show that multiple cationic amphiphilic drugs (CADs) cause complete separation of the DMS from the surface membrane in rat megakaryocytes. This includes the calmodulin inhibitor W-7, the phospholipase-C inhibitor U73122, and anti-psychotic phenothiazines. CADs also caused loss of T tubules in rat cardiac ventricular myocytes and the open canalicular system of human platelets. Anionic amphiphiles, U73343 (a less electrophilic U73122 analogue) and a range of kinase inhibitors were without effect on the DMS. CADs are known to accumulate in the inner leaflet of the cell membrane where they bind to anionic lipids, especially PI(4,5)P2. We therefore propose that surface detachment of membrane invaginations results from an ability of CADs to interfere with PI(4,5)P2 interactions with cytoskeletal or BAR domain proteins. This establishes a detubulating action of a large class of pharmaceutical compounds.


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